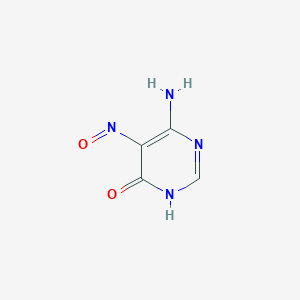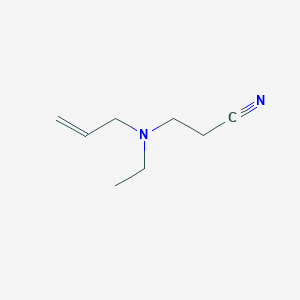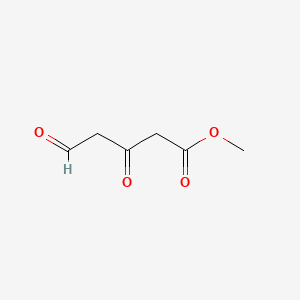
4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) typically involves the nitration of 6-amino-4-methylamino-5-nitrosopyrimidine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods
Industrial production of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The amino and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as lipoxygenase.
Medicine: Explored for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes. The nitroso group plays a crucial role in the binding affinity and inhibitory activity of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyl-5-nitrosouracil: Similar in structure but with a methyl group instead of a hydrogen atom at the 1-position.
6-Amino-4-methylamino-5-nitrosopyrimidine: Contains a methylamino group at the 4-position.
6-Amino-5-nitroso-1-propylpyrimidine-2,4(1H,3H)-dione: Similar structure with a propyl group at the 1-position.
Uniqueness
4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-amino-5-nitroso-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-3-2(8-10)4(9)7-1-6-3/h1H,(H3,5,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUANTOOPYPKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)

![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

